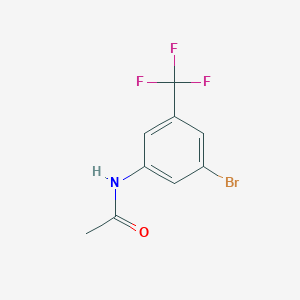
4-(Chlorodifluorothiomethyl)benzyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluorothiomethyl)benzyl cyanide (4-CDTMC) is a halogenated organic compound that has been studied for its potential applications in scientific research. 4-CDTMC is a highly volatile, colorless liquid with a boiling point of 135°C and a melting point of -46°C. It has a molecular weight of 253.5 g/mol, and its chemical formula is C7H5ClF2S. 4-CDTMC has been studied for its ability to interact with various molecules, and its potential applications in a variety of scientific research fields.
Scientific Research Applications
4-(Chlorodifluorothiomethyl)benzyl cyanide has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the properties of proteins, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. It has also been used in the study of enzyme kinetics, and as a fluorescent probe for studying the structure of biological membranes. Additionally, this compound has been used in the study of metal-catalyzed reactions, and as a reagent for the synthesis of heterocyclic compounds.
Mechanism of Action
4-(Chlorodifluorothiomethyl)benzyl cyanide is known to interact with various molecules due to its ability to form hydrogen bonds with them. It is believed to interact with proteins via hydrogen bonding, and its interactions with other molecules are thought to be mediated by a combination of hydrogen bonding and van der Waals forces. Additionally, this compound has been found to interact with metal ions, and its interactions with them are thought to be mediated by electrostatic forces.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological systems. It has been found to inhibit the activity of certain enzymes, and it has been shown to have anti-bacterial and anti-fungal properties. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, and it has been shown to have potential applications in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
4-(Chlorodifluorothiomethyl)benzyl cyanide has several advantages for use in laboratory experiments. It is a highly volatile compound, making it easy to use in experiments that require precise measurements. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for researchers. However, this compound also has some limitations for use in laboratory experiments. It is a highly reactive compound, and it can react with other molecules when exposed to heat or light. Additionally, it is a highly toxic compound, and it should be handled with caution.
Future Directions
Given its potential applications in scientific research, 4-(Chlorodifluorothiomethyl)benzyl cyanide has a number of potential future directions. It could be used to further study its interactions with proteins and other molecules, and to further explore its anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties. Additionally, it could be used to further explore its potential applications in the synthesis of pharmaceuticals and heterocyclic compounds. Finally, it could be used to further explore its potential applications in the treatment of a variety of diseases.
Synthesis Methods
4-(Chlorodifluorothiomethyl)benzyl cyanide can be synthesized using a variety of methods. One of the most common methods involves the reaction of thiocyanic acid with chlorodifluoromethylbenzene. This reaction produces the desired compound, this compound, in a yield of approximately 40%. Other methods for synthesizing this compound include the reaction of thiocyanic acid with p-chlorobenzotrifluoride, and the reaction of thiocyanic acid with p-chlorobenzaldehyde.
properties
IUPAC Name |
2-[4-[chloro(difluoro)methyl]sulfanylphenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYQFBSXPGOKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)


![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)







